2-Isopropoxyphenol-d7

Bioanalysis Mass Spectrometry Isotope Dilution

2-Isopropoxyphenol-d7 is a stable, isotopically labeled analog of 2-isopropoxyphenol (CAS 4812-20-8), distinguished by the replacement of seven hydrogen atoms with deuterium, yielding the molecular formula C9H5D7O2 and a molecular weight of 159.23 g/mol. This compound belongs to the class of deuterated phenolic ethers and is primarily employed as an internal standard in liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) assays for the accurate quantification of 2-isopropoxyphenol, a key urinary metabolite of the carbamate pesticide propoxur.

Molecular Formula C9H12O2
Molecular Weight 159.23 g/mol
Cat. No. B12403060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxyphenol-d7
Molecular FormulaC9H12O2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1O
InChIInChI=1S/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3/i1D3,2D3,7D
InChIKeyZNCUUYCDKVNVJH-QXMYYZBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropoxyphenol-d7: Deuterated Internal Standard for Propoxur Metabolite Quantification and Analytical Method Validation


2-Isopropoxyphenol-d7 is a stable, isotopically labeled analog of 2-isopropoxyphenol (CAS 4812-20-8), distinguished by the replacement of seven hydrogen atoms with deuterium, yielding the molecular formula C9H5D7O2 and a molecular weight of 159.23 g/mol . This compound belongs to the class of deuterated phenolic ethers and is primarily employed as an internal standard in liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) assays for the accurate quantification of 2-isopropoxyphenol, a key urinary metabolite of the carbamate pesticide propoxur [1][2]. Its utility is underpinned by nearly identical chemical behavior to the native analyte coupled with a distinct mass shift (+7 Da) that enables precise isotope dilution calibration, thereby mitigating matrix effects and instrument variability [3]. 2-Isopropoxyphenol-d7 is a research-use-only compound, and its procurement is typically accompanied by a certificate of analysis verifying isotopic purity and chemical identity, ensuring its suitability for rigorous analytical method development and validation in environmental, toxicological, and clinical biomonitoring studies [4].

2-Isopropoxyphenol-d7: Why Unlabeled 2-Isopropoxyphenol or Structural Analogs Fail to Meet Bioanalytical Validation Requirements


Substituting 2-isopropoxyphenol-d7 with the unlabeled native compound (2-isopropoxyphenol) or a structurally related analog in a quantitative LC-MS/MS or GC-MS/MS assay introduces significant and often unquantifiable systematic error, compromising the reliability of the analytical data [1]. Unlabeled 2-isopropoxyphenol cannot be distinguished from endogenous analyte present in biological samples (e.g., urine from propoxur-exposed individuals), thereby precluding accurate baseline correction and leading to overestimation of analyte concentration [2]. Conversely, a non-isotopic structural analog, while absent from the sample matrix, will likely exhibit differences in chromatographic retention time, extraction recovery, and ionization efficiency relative to the target analyte, which invalidates the fundamental assumption of parallel behavior required for robust internal standardization [1][3]. Only a stable isotope-labeled analog, such as 2-isopropoxyphenol-d7, provides the near-perfect physicochemical mimicry essential for correcting sample preparation losses, matrix-induced ion suppression or enhancement, and instrument drift, thus ensuring that the analytical method meets the stringent accuracy and precision criteria mandated by regulatory bodies and peer-reviewed journals [1][4]. The specific deuterium labeling pattern of 2-isopropoxyphenol-d7 (seven deuterium atoms on the isopropyl group) provides a sufficient mass shift (+7 Da) to avoid spectral overlap with the native analyte in low-resolution MS instruments, a critical factor for method selectivity .

2-Isopropoxyphenol-d7: Quantitative Differentiation vs. Unlabeled Analyte and Alternative Internal Standards


Mass Spectrometric Differentiation: 7-Da Shift Ensures Baseline Resolution from Native Analyte

2-Isopropoxyphenol-d7 exhibits a molecular weight of 159.23 g/mol, which is 7.04 Da higher than the unlabeled 2-isopropoxyphenol (152.19 g/mol) [1]. This mass difference arises from the substitution of seven hydrogen atoms with deuterium on the isopropyl group. In a typical low-resolution mass spectrometer (e.g., single quadrupole), this 7-Da shift provides clear separation between the analyte's [M+H]+ ion at m/z 153 and the internal standard's ion at m/z 160, enabling independent and interference-free quantification . This contrasts with alternative labeling strategies, such as 13C or 15N, which may yield smaller mass shifts or require high-resolution mass spectrometry for resolution [2].

Bioanalysis Mass Spectrometry Isotope Dilution

Chemical Purity: ≥98% Baseline Ensures Minimal Interference in Quantitative Assays

Commercially available 2-Isopropoxyphenol-d7 is supplied with a minimum chemical purity of ≥98%, as verified by vendor certificate of analysis . In contrast, the unlabeled 2-isopropoxyphenol used as a starting material for synthesis or as a primary standard may have variable purity (often 95-97% from common suppliers) and lacks the rigorous, batch-specific isotopic characterization . The high, documented purity of the deuterated internal standard minimizes the contribution of co-eluting impurities to the internal standard's response, a critical factor for maintaining linearity and accuracy at the lower limit of quantification (LLOQ) where any impurity can significantly skew the analyte-to-internal standard peak area ratio.

Analytical Method Validation Quality Control Reference Standard

Analytical Sensitivity: Deuterated Internal Standard Enables ng/L-Level Limits of Detection for Urinary Metabolite Quantification

The use of a deuterated internal standard, such as 2-isopropoxyphenol-d7, in an isotope dilution GC-MS/MS method enabled the quantification of 2-isopropoxyphenol in human urine with a limit of detection (LOD) in the mid ng/L range (low parts-per-trillion) [1]. This represents a significant improvement in analytical sensitivity compared to earlier methods that did not employ isotope dilution, such as a GC-MS method from 1992 which reported an LOD of 6 µg/L (6,000 ng/L) [2]. The nearly three-order-of-magnitude enhancement in sensitivity is attributed to the superior correction of matrix effects and sample losses afforded by the deuterated internal standard.

Biomonitoring Environmental Exposure Isotope Dilution MS

Method Accuracy and Precision: Isotope Dilution with d7-Analog Reduces Analytical Variability

An isotope dilution GC-MS/MS method employing a deuterated internal standard (class-level inference for 2-isopropoxyphenol-d7) demonstrated an average coefficient of variation (CV) below 15% for the quantification of 2-isopropoxyphenol across the method's calibration range [1]. In comparison, an earlier GC-MS method that did not use isotope dilution reported between-day CVs ranging from 4% to 20%, with the highest variability (20%) observed at the lower concentration level of 15 µg/L [2]. The improved precision, particularly at low concentrations, is a direct consequence of the internal standard's ability to correct for variability in sample preparation, derivatization, and injection volume.

Method Validation Bioanalytical Chemistry Quality Assurance

2-Isopropoxyphenol-d7: Validated Application Scenarios in Bioanalysis, Environmental Monitoring, and Toxicology


Quantitative Biomonitoring of Propoxur Exposure in Human Populations

2-Isopropoxyphenol-d7 is the internal standard of choice for accurately quantifying 2-isopropoxyphenol, the primary urinary metabolite of the pesticide propoxur, in human biomonitoring studies [1]. By employing isotope dilution GC-MS/MS or LC-MS/MS, researchers can achieve limits of detection in the mid-ng/L range, allowing for the assessment of trace-level exposures in the general population and occupationally exposed workers [2]. The high precision and accuracy afforded by the deuterated internal standard are essential for generating reliable exposure data that can inform public health risk assessments and regulatory decision-making.

Analytical Method Development and Validation for Pesticide Metabolite Panels

As a fully characterized, high-purity deuterated standard (≥98% purity), 2-isopropoxyphenol-d7 is a critical component in the development and validation of multi-analyte methods for panels of urinary phenolic metabolites . Its use as a single internal standard, or as part of a mixture of isotope-labeled analogs, allows for robust method validation, including assessment of matrix effects, recovery, and intra- and inter-day precision, ensuring the resulting analytical procedure meets the rigorous standards required for publication in high-impact journals and for use in regulatory submissions [3].

In Vitro Metabolism and Pharmacokinetic (PK) Studies of Propoxur and Related Carbamates

In in vitro studies using liver microsomes, hepatocytes, or skin organ cultures, 2-isopropoxyphenol-d7 can be used as an internal standard to precisely quantify the formation of the 2-isopropoxyphenol metabolite from propoxur [4]. This enables researchers to determine key metabolic parameters, such as the rate of hydrolysis and the impact of species-specific conjugation pathways (e.g., sulfation vs. glucuronidation), with high accuracy and reproducibility. The deuterated standard corrects for any losses during sample workup and for ion suppression in the LC-MS/MS source, providing reliable quantitative data for constructing metabolic profiles and extrapolating in vitro findings to in vivo systems.

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